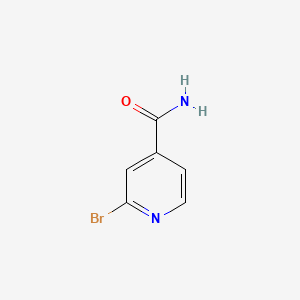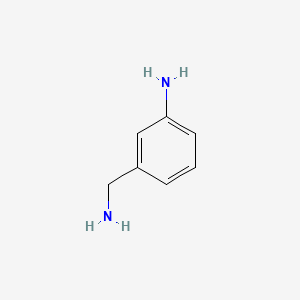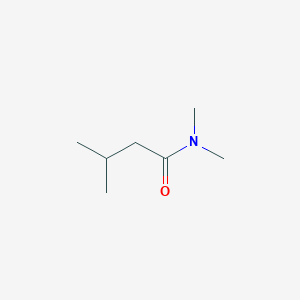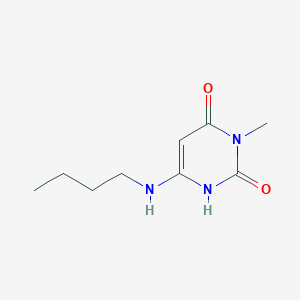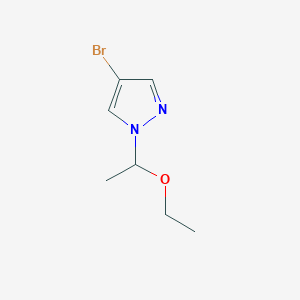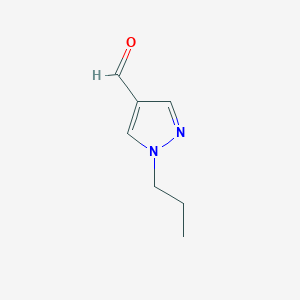
1-丙基-1H-吡唑-4-甲醛
描述
1-Propyl-1H-pyrazole-4-carbaldehyde (1-PCA) is a synthetic aldehyde compound that has been studied for its potential applications in a variety of scientific research fields. It is derived from propyl-pyrazole, a heterocyclic compound that contains both nitrogen and carbon atoms in its molecular structure. 1-PCA has been used in the synthesis of various pharmaceuticals, as well as in the production of nanomaterials and other materials.
科学研究应用
合成和结构性质
1-丙基-1H-吡唑-4-甲醛已被用于合成各种化合物。一项研究突出了它与乙酸酐的反应,导致腈类化合物的形成,这是一类常见的有机化合物(Attaryan et al., 2012)。这种反应对于醛肟的反异构体是典型的,展示了该化合物在化学合成中的多功能性。
生物活性
多项研究探讨了从1-丙基-1H-吡唑-4-甲醛合成的化合物的生物活性。例如,已对来源于杂环吡唑衍生物的壳聚糖席夫碱进行了研究,包括1-苯基-3-(噻吩-2-基)-1H-吡唑-4-甲醛。这些化合物显示出对各种细菌和真菌菌株的抗菌活性,突显了它们在生物医学应用中的潜力(Hamed et al., 2020)。
另一项研究合成了一系列1-苯甲酰基-3-苯基-1H-吡唑-4-甲醛衍生物,并评估了它们的抗氧化和抗炎活性。一些衍生物显示出显著活性,表明有潜在的治疗应用(Sudha et al., 2021)。
化学合成和表征
1-丙基-1H-吡唑-4-甲醛已被用于合成各种吡唑衍生物。这些化合物已经通过红外光谱、核磁共振光谱和X射线衍射等方法进行了表征,展示了该化合物在开发新化学实体中的实用性(Papernaya et al., 2013)。
安全和危害
生化分析
Biochemical Properties
1-Propyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This interaction can lead to the inhibition of the enzyme, affecting neurotransmitter levels in the brain. Additionally, 1-Propyl-1H-pyrazole-4-carbaldehyde can form complexes with metal ions, which can further modulate its biochemical properties .
Cellular Effects
1-Propyl-1H-pyrazole-4-carbaldehyde has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses . This compound can also modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular functions such as proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-Propyl-1H-pyrazole-4-carbaldehyde involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its interaction with monoamine oxidase results in the inhibition of the enzyme’s activity . This compound can also affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propyl-1H-pyrazole-4-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-Propyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
1-Propyl-1H-pyrazole-4-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, 1-Propyl-1H-pyrazole-4-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical effects and overall activity .
Subcellular Localization
The subcellular localization of 1-Propyl-1H-pyrazole-4-carbaldehyde is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the mitochondria can influence mitochondrial function and cellular energy metabolism .
属性
IUPAC Name |
1-propylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOOENCTKLBWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405678 | |
| Record name | 1-Propyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
473249-36-4 | |
| Record name | 1-Propyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



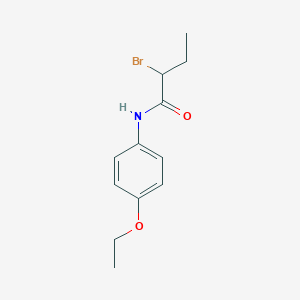





![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)
